molecular formula C20H22N2O4 B14157231 N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide CAS No. 902029-28-1

N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B14157231
CAS No.: 902029-28-1
M. Wt: 354.4 g/mol
InChI Key: DRYUCWFELRTREE-UHFFFAOYSA-N
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Description

N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a benzyl group, three methoxy groups, and a methyl group attached to an indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, which may affect its biological activity.

    N-methyl-4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the benzyl group, potentially altering its chemical properties and reactivity.

Uniqueness

N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both benzyl and methyl groups, which can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy .

Properties

CAS No.

902029-28-1

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-22(12-13-8-6-5-7-9-13)20(23)16-10-14-15(21-16)11-17(24-2)19(26-4)18(14)25-3/h5-11,21H,12H2,1-4H3

InChI Key

DRYUCWFELRTREE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC

solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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